
Diphosphate
Overview
Description
Diphosphates, organic compounds containing two phosphate groups linked by an ester bond, play critical roles in biochemical processes such as energy transfer (e.g., adenosine diphosphate, ADP), enzymatic reactions, and biosynthesis of complex molecules like terpenoids and nucleotides . Structurally, diphosphates consist of a central molecule (e.g., nucleoside, isoprenoid) bound to two phosphate groups via high-energy bonds, enabling participation in phosphorylation and condensation reactions. For example, nucleotide diphosphates (e.g., ADP, GDP) serve as precursors for triphosphate forms (ATP, GTP), while isoprenoid diphosphates like farnesyl this compound (FPP) and geranylgeranyl this compound (GGPP) are essential for lipid and terpene biosynthesis . Diphosphates also act as substrates or inhibitors for enzymes such as polymerases and reductases, making them pivotal in drug discovery, particularly for antiviral and anticancer therapies .
Preparation Methods
Chemical Synthesis of Nucleoside Diphosphates
Non-Enzymatic Phosphate Transfer
A foundational approach involves the transphosphorylation of nucleoside triphosphates. Adenosine 5'-diphosphate (ADP) is synthesized by transferring the terminal phosphate of adenosine 5'-triphosphate (ATP) to methanol in the presence of hydrochloric acid, achieving a 60% yield . Isotopic labeling with [14C]methanol confirmed the absence of methylation side reactions, ensuring product fidelity . The 5'-position of the pyrophosphate moiety was validated via periodate oxidation and enzymatic digestion with apyrase . This method is broadly applicable to nucleoside 5'-diphosphates, offering simplicity and scalability.
Carbodiimide-Mediated Coupling
Dicyclohexyl carbodiimide (DCC) facilitates the condensation of nucleoside monophosphates with phosphoric acid esters. For example, uridine diphosphate galactose is synthesized by reacting uridine-5'-monophosphate with galactose-1-phosphate morpholine salt in methanol, yielding 50% purified product . Similarly, cytidine this compound ethanolamine is produced via DCC-mediated coupling of cytidine-5'-monophosphate and ethanolamine phosphate, achieving 70% yield after ion-exchange chromatography . This method’s versatility extends to choline and other functionalized phosphates, though it requires careful pH control (4–4.5) to minimize side reactions .
CycloSal-Nucleotide Active Esters
The cycloSal approach enables high-yielding synthesis of nucleoside this compound sugars (NDP-sugars). By reacting cycloSal-nucleotides with anomerically pure pyranosyl-1-phosphates, NDP-sugars such as uridine this compound glucose (UDP-glucose) are obtained in up to 87% yield . This method accommodates diverse nucleosides (e.g., cytidine, adenosine) and sugars (e.g., D-galactose, L-fucose), with strict anomeric control critical for biological activity .
Enzymatic and Biocatalytic Approaches
Thiamin this compound (ThDP)-Dependent Enzymes
ThDP enzymes, such as pyruvate decarboxylase, catalyze C–C bond formation via covalent intermediates. The cofactor’s thiazolium ring generates a nucleophilic C2-carbanion, which attacks carbonyl substrates . For instance, benzaldehyde lyase (BAL) converts benzoin to benzil using ThDP, with rate accelerations exceeding 10^12-fold due to enzyme-specific electrostatic interactions . The GDG-X~26~-NN motif in ThDP enzymes ensures precise this compound-Mg^2+^ binding, a universal feature enabling catalytic efficiency .
Diterpene Synthase-Catalyzed Reactions
Bacterial diterpene synthases convert geranylgeranyl this compound (GGPP) analogs into complex terpenoids. The analog iso-GGPP III, with a shifted C15=C16 double bond, undergoes enzymatic cyclization to yield novel diterpenes like cembrene and labdane derivatives . Stereoselective deuteration confirmed absolute configurations, demonstrating the method’s utility for unnatural terpene synthesis .
Solid-Phase and Mineral-Catalyzed Synthesis
Calcium Phosphate-Mediated Pyrophosphorylation
Phosphoenolpyruvate (PEP) adsorbed onto calcium phosphate (Pi·Ca) matrices undergoes transphosphorylation to generate pyrophosphate (PPi) and ADP . Yields depend on PEP adsorption capacity and are enhanced by dimethyl sulfoxide (DMSO), which stabilizes transition states via dipolar interactions . At alkaline pH, Pi·Ca surfaces promote phosphoryl transfer to 5'-AMP, achieving sevenfold higher ADP yields than homogeneous solutions .
Sodium Iodide Precipitation
Nucleoside diphosphates (NDPs) are isolated from crude reaction mixtures using sodium iodide in acetone. After enzymatic phosphorylation, NDPs precipitate as sodium salts at 0°C, yielding >90% purity after desiccation . This method bypasses laborious chromatography, making it ideal for large-scale applications .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Diphosphate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form two phosphate ions in the presence of water. [ \text{P}_2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]
Complexation: This compound can form complexes with metal ions, such as calcium and magnesium, which are important in various biological processes.
Common Reagents and Conditions
Common reagents used in this compound reactions include water for hydrolysis and metal ions for complexation. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis typically occurs under mild conditions, while complexation may require specific pH levels and temperatures .
Major Products Formed
The major products formed from this compound reactions include phosphate ions and metal-diphosphate complexes. These products are essential in various biochemical and industrial processes .
Scientific Research Applications
Adenosine Diphosphate (ADP)
Overview
Adenosine this compound is a nucleotide that plays a vital role in energy metabolism and cellular signaling. It is involved in various physiological processes, particularly in platelet activation and aggregation.
Key Applications
- Platelet Activation : ADP serves as a cofactor in platelet aggregation, stabilizing aggregates induced by other agonists. Research has demonstrated that ADP interacts with purinergic receptors to modulate signaling pathways essential for platelet function .
- Energy Metabolism : ADP is crucial in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), playing a central role in cellular energy transfer.
Case Study
A study highlighted the role of ADP in enhancing platelet aggregation through its interaction with specific receptors, emphasizing its importance in hemostasis and thrombosis management .
Thiamin this compound (ThDP)
Overview
Thiamin this compound is the active form of vitamin B1 and serves as a coenzyme for several critical enzymes involved in carbohydrate metabolism.
Key Applications
- Enzymatic Reactions : ThDP-dependent enzymes are important for metabolic pathways such as glycolysis and the citric acid cycle. These enzymes are potential targets for biotechnological applications, including the development of herbicides and antibiotics .
- Medical Applications : ThDP has been studied for its neuroprotective effects, particularly in conditions involving metabolic dysregulation such as diabetes and neurodegenerative diseases.
Case Study
Research indicates that phosphonate analogs of 2-oxo acids can selectively inhibit ThDP-dependent enzymes, providing insights into developing therapeutic agents for metabolic disorders .
Fructose-1,6-Diphosphate (FDP)
Overview
Fructose-1,6-diphosphate is an important glycolytic intermediate that has been studied for its protective effects on ischemic organs.
Key Applications
- Ischemia Treatment : FDP has shown promise in protecting tissues during hypoxic conditions by stabilizing cell membranes and reducing oxidative stress . It has been used clinically to improve outcomes in myocardial infarction patients.
- Pharmacokinetics : Studies have demonstrated that FDP can penetrate the blood-brain barrier, making it beneficial for treating ischemic injuries in various organs including the brain .
Case Study
Clinical trials have shown that exogenously administered FDP improves hemodynamic parameters and reduces infarct size in myocardial infarction patients, highlighting its therapeutic potential .
Data Table: Summary of this compound Applications
Mechanism of Action
Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .
Comparison with Similar Compounds
Nucleotide Diphosphates: ADP, GDP, CDP, and UDP
Structural and Functional Similarities Nucleotide diphosphates share a conserved diphosphate moiety but differ in their nucleoside components. Adenosine-5'-diphosphate (ADP) and guanosine-5'-diphosphate (GDP) exhibit high structural similarity, leading to overlapping interactions with target proteins. For instance, computational models predict that ADP and GDP share 166 common enzymatic targets, including kinases and reductases .
Enzymatic Specificity Despite structural similarities, enzymatic activity varies. Cytidine this compound (CDP) and adenosine this compound (ADP) reductase activities in Ehrlich tumor cells show divergent Mg²⁺ dependencies: CDP reduction peaks at 3–4 mM Mg²⁺, while ADP reduction is optimal at 0.1 mM.
Pharmacological Applications
this compound derivatives like S-PMEApp and S-PMPApp (this compound forms of acyclic nucleoside phosphonates) exhibit potent anti-HIV and anti-HBV activity by incorporating into viral DNA via reverse transcriptase, mirroring the mechanism of acyclovir this compound .
Isoprenoid Diphosphates: IPP, DMAPP, FPP, and GGPP
Biosynthetic Pathways Isopentenyl this compound (IPP) and dimethylallyl this compound (DMAPP) are universal five-carbon precursors for terpenoids. Farnesyl this compound (FPP), a 15-carbon isoprenoid, serves as a substrate for sesquiterpene synthases, which produce diverse compounds like γ-humulene (52 variants from FPP alone) . Geranyl this compound synthase exclusively catalyzes head-to-tail condensation of IPP and DMAPP to form geranyl this compound, a precursor for monoterpenes .
Enzyme Promiscuity Class I diterpene synthases (diTPSs) exhibit substrate flexibility, accepting alternative diphosphates (e.g., FPP, GGPP) with similar efficiency to generate varied diterpenes. For example, γ-humulene synthase produces multiple sesquiterpenes from FPP, highlighting the plasticity of isoprenoid metabolism .
Bisphosphonates and Structural Analogues
Structural Comparison Bisphosphonates, non-hydrolyzable this compound analogues, share a central P-C-P backbone but differ in side chains. For example, Z2181651281 (a farnesyl this compound synthase inhibitor) shows spectrophore similarity (Euclidean distance ≤50) to bisphosphonates like alendronate, though Tanimoto similarity scores (0.36–0.67) indicate significant structural divergence .
Therapeutic Applications Bisphosphonates are used in osteoporosis and cancer treatment due to their affinity for bone mineral and inhibition of osteoclast activity. Tetrasodium 2-methyl-naphthohydroquinone this compound acts as a radiosensitizer, inducing chromosome breaks via metabolic interference .
Antiviral this compound Derivatives
Mechanistic Insights
this compound prodrugs like PPen-T this compound inhibit herpes simplex virus (HSV-1) polymerase by mimicking acyclovir this compound. Molecular docking reveals hydrophobic interactions with Tyr722 in HSV-1 polymerase, enhancing binding affinity .
Data Tables
Table 1: Common Targets of ADP and GDP
Compound | Shared Targets | Key Enzymes | Reference |
---|---|---|---|
Adenosine-5'-Diphosphate | 166 | Kinases, Reductases, Polymerases | |
Guanosine-5'-Diphosphate | 166 | Kinases, Reductases, Polymerases |
Table 2: Enzymatic Activity of CDP vs. ADP Reductase
Parameter | CDP Reduction | ADP Reduction | Reference |
---|---|---|---|
Optimal Mg²⁺ (mM) | 3–4 | 0.1 | |
Inhibition by DMF (%) | 0 | 60 |
Table 3: Antiviral Activity of this compound Compounds
Compound | Target Virus | IC₅₀ (nM) | Reference |
---|---|---|---|
S-PMEApp | HIV-1 | 2.1 | |
PPen-T this compound | HSV-1 | 0.8 |
Table 4: Isoprenoid this compound Biosynthesis
This compound | Enzyme | Product(s) | Reference |
---|---|---|---|
IPP + DMAPP | Geranyl this compound synthase | Geranyl this compound | |
FPP | γ-Humulene synthase | 52 sesquiterpenes |
Biological Activity
Diphosphates, particularly in the context of thiamin diphosphate (ThDP) and other this compound derivatives, play significant roles in various biological processes. This article explores the biological activity of diphosphates, focusing on their enzymatic functions, metabolic pathways, and potential therapeutic applications.
Overview of this compound Compounds
Diphosphates consist of two phosphate groups linked by a phosphoanhydride bond. They are essential for various biochemical reactions, particularly in energy transfer and metabolic pathways. Thiamin this compound (ThDP), for example, is a crucial cofactor for several enzymes involved in carbohydrate metabolism.
Enzymatic Roles of Diphosphates
-
Thiamin this compound (ThDP) :
- ThDP acts as a coenzyme for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating decarboxylation reactions that are vital for energy production.
- It is involved in the synthesis of acetyl-CoA from pyruvate, linking glycolysis to the citric acid cycle.
- Cytidine 5′-Diphosphate (CDP) :
-
Isoprenoid Biosynthesis :
- Diphosphates are involved in the mevalonate pathway and the methylerythritol phosphate (MEP) pathway, which produce isoprenoids necessary for various cellular functions.
- DXP synthase, a ThDP-dependent enzyme, catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in isoprenoid biosynthesis .
Case Study 1: Antimicrobial Targeting of DXP Synthase
Recent studies have focused on DXP synthase as an antimicrobial target due to its absence in humans but presence in many pathogenic bacteria. An activity-based probe (ABP) was developed to study DXP synthase's function in bacterial metabolism. This probe demonstrated low micromolar potency against DXP synthase, highlighting its potential as a target for narrow-spectrum antibacterial strategies .
Case Study 2: Prenyltransferases and Isoprenoid Diphosphates
Research into prenyltransferases has shown their role in synthesizing isoprenoid diphosphates. These enzymes exhibit significant transcriptional activity under various hormonal treatments, indicating their regulatory roles in plant metabolism. For instance, the expression levels of DfFPS1 increased significantly under methyl jasmonate treatment, suggesting its involvement in stress responses .
Tables Summarizing Biological Activities
Compound | Biological Role | Key Findings |
---|---|---|
Thiamin this compound | Cofactor for decarboxylation enzymes | Essential for energy metabolism; involved in acetyl-CoA synthesis |
Cytidine 5′-Diphosphate | Precursor for RNA synthesis | Active in stimulated lymphocytes; crucial for cell proliferation |
Isoprenoid Diphosphates | Involved in biosynthesis pathways | Regulated by hormonal signals; critical for plant responses |
Research Findings
- Antiproliferative Activities : Some this compound derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents .
- Immunosuppressive Effects : Certain diphosphates exhibit immunosuppressive properties, suggesting applications in managing autoimmune conditions .
- Cellular Mechanisms : The mechanisms by which diphosphates exert their effects often involve mitochondrial pathways and cellular signaling cascades that regulate proliferation and apoptosis.
Q & A
Basic Research Questions
Q. How can diphosphate concentrations be accurately quantified in cellular extracts?
Methodological Answer: Fluorometric assays using enzymatic coupling reactions are widely employed. For example, dihydroxyacetone phosphate (DHAP) can be measured via a coupled reaction with glycerol-3-phosphate dehydrogenase, where NADH depletion is monitored fluorometrically at Ex/Em = 535/587 nm. Ensure sample deproteinization (e.g., using perchloric acid) to avoid interference from cellular proteins . Validate results against a standard curve prepared with certified reference materials, and account for background signals using reagent-only controls.
Q. What are best practices for preparing phosphate buffers containing sodium phosphate dibasic?
Methodological Answer: Use ACS-grade sodium phosphate dibasic (e.g., Na₂HPO₄·2H₂O) with ≥99.5% purity. Dissolve 8.9 g in 100 mL water for a 0.5 M stock solution. Adjust pH with monobasic sodium phosphate (NaH₂PO₄) to ±0.2 units of the target pH (e.g., pH 5.5 for HPLC applications). Filter through 0.45 µm nylon membranes to remove particulates . For long-term stability, store at 4°C and avoid repeated freeze-thaw cycles .
Q. How do diphosphates like ADP participate in energy transfer assays?
Methodological Answer: ADP-to-ATP conversion can be monitored using luciferase-based assays, where ATP drives light emission. Optimize reaction conditions by maintaining Mg²⁺ concentrations (2–5 mM) to stabilize nucleotide binding. Include controls with excess hexokinase to deplete glucose (a common ATP-contaminating substrate). Normalize data to protein content or cell count .
Advanced Research Questions
Q. How can metabolic engineering enhance this compound-dependent terpenoid biosynthesis in yeast?
Methodological Answer: Overexpress geranyl this compound synthase (GDPS) and farnesyl this compound synthase (FPPS) to redirect flux toward target terpenoids. Use CRISPR-Cas9 to knock out competing pathways (e.g., squalene synthase). Monitor intermediates (e.g., DMADP, GDP) via LC-MS and validate gene expression via qPCR (primers for CrtE, CrtB). For dynamic regulation, employ inducible promoters (e.g., GAL1) .
Q. What experimental strategies resolve contradictions in this compound salt stoichiometry during analytical standardization?
Methodological Answer: Characterize hydration states via thermogravimetric analysis (TGA) and X-ray crystallography. For quinocide this compound, confirm anhydrous vs. hydrated forms using Karl Fischer titration. Cross-validate purity via HPLC with charged aerosol detection (CAD) and compare against pharmacopeial standards. Discrepancies in molecular weight (e.g., monophosphate vs. This compound salts) require adjustment of molarity calculations .
Q. How do this compound-containing kinase inhibitors like motesanib this compound interact with ATP-binding pockets?
Methodological Answer: Perform HTRF (homogeneous time-resolved fluorescence) assays with ATP concentrations at two-thirds of the Kₘ value. Generate dose-response curves (10-point dilution series) to calculate IC₅₀. Use molecular docking simulations (e.g., AutoDock Vina) to map hydrogen bonding and hydrophobic interactions. Validate with site-directed mutagenesis of key residues (e.g., Lys514 in VEGF receptors) .
Q. What methodological challenges arise when studying this compound stability under varying pH and temperature?
Methodological Answer: Diphosphates like dimethylallyl this compound (DMADP) are prone to hydrolysis at pH > 8.0. Use buffered solutions (e.g., Tris-HCl, pH 7.5) and conduct stability assays at 25°C/37°C over 24–72 hours. Quantify degradation products via ion-pair chromatography with UV detection (254 nm). For heat-labile compounds, store lyophilized aliquots at -80°C .
Properties
IUPAC Name |
phosphonato phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074514 | |
Record name | Diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-31-8 | |
Record name | Pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14000-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.